2-Bromo-4-(tert-butyl)-5-fluorophenol

Catalog No.
S14243132
CAS No.
M.F
C10H12BrFO
M. Wt
247.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-(tert-butyl)-5-fluorophenol

Product Name

2-Bromo-4-(tert-butyl)-5-fluorophenol

IUPAC Name

2-bromo-4-tert-butyl-5-fluorophenol

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

InChI

InChI=1S/C10H12BrFO/c1-10(2,3)6-4-7(11)9(13)5-8(6)12/h4-5,13H,1-3H3

InChI Key

PMPHVTZVLFQNNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1F)O)Br

2-Bromo-4-(tert-butyl)-5-fluorophenol is an organic compound characterized by the presence of bromine and fluorine atoms, along with a tert-butyl group attached to a phenolic structure. Its molecular formula is C10H12BrFOC_{10}H_{12}BrFO. This compound typically appears as a colorless to pale yellow solid and is soluble in organic solvents such as dichloromethane and ether. The unique arrangement of substituents on the phenolic ring contributes to its distinct chemical properties and reactivity, making it of interest in various fields including chemistry, biology, and industry.

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
  • Reduction Reactions: The compound can undergo reduction at the halogenated positions, yielding dehalogenated products.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-Bromo-4-(tert-butyl)-5-fluorophenol exhibits potential biological activities, particularly in antimicrobial and anticancer studies. Its halogenated structure allows for interactions with specific molecular targets, such as enzymes and receptors, which can lead to inhibition or modulation of biochemical pathways. Ongoing studies are exploring its mechanism of action, particularly its ability to inhibit enzymes involved in inflammatory processes.

The synthesis of 2-Bromo-4-(tert-butyl)-5-fluorophenol typically involves the halogenation of phenolic derivatives. A common method includes:

  • Bromination: The bromination of 4-(tert-butyl)-5-fluorophenol using bromine or N-bromosuccinimide (NBS) as the brominating agent.
  • Reaction Conditions: This reaction is usually performed in an organic solvent such as dichloromethane or chloroform at controlled temperatures to ensure selective bromination at the desired position.
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during production.

2-Bromo-4-(tert-butyl)-5-fluorophenol has diverse applications across various fields:

  • Chemistry: Used as a reagent in the synthesis of complex organic molecules and as an intermediate in pharmaceuticals and agrochemicals.
  • Biology: Investigated for its potential biological activities, including enzyme inhibition and protein-ligand interactions.
  • Medicine: Explored for drug development targeting specific enzymes or receptors.
  • Industry: Utilized in producing polymers and specialty chemicals with specific properties.

Interaction studies involving 2-Bromo-4-(tert-butyl)-5-fluorophenol focus on its reactivity with nucleophiles and electrophiles. The bromine atom's leaving group ability allows for diverse interactions that can lead to various derivatives. Additionally, studies on its stability under different environmental conditions (e.g., pH, temperature) are crucial for understanding its behavior in biological systems.

Several compounds share structural similarities with 2-Bromo-4-(tert-butyl)-5-fluorophenol:

Compound NameStructural FeaturesUnique Characteristics
2-Bromo-4-(tert-butyl)phenolLacks the fluorine atomMay exhibit different reactivity and biological activity
4-(tert-Butyl)-5-fluorophenolLacks the bromine atomAlters chemical properties and applications
2-Bromo-4,6-di-tert-butylphenolContains an additional tert-butyl groupImpacts steric and electronic properties
2-Bromo-4-(tert-butyl)-3-fluorophenolDifferent substitution pattern on the phenolic ringInfluences reactivity and selectivity in biological systems

Uniqueness

The uniqueness of 2-Bromo-4-(tert-butyl)-5-fluorophenol lies in its combination of bromine, fluorine, and tert-butyl groups on the phenol ring. This distinctive structure imparts specific chemical reactivity and potential biological activities that make it valuable for various research applications.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

246.00556 g/mol

Monoisotopic Mass

246.00556 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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